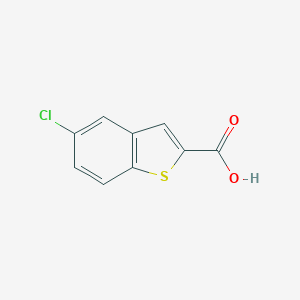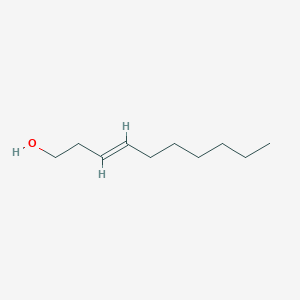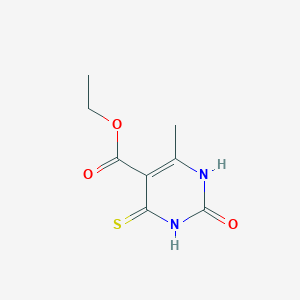![molecular formula C16H14N4O B080388 2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- CAS No. 13617-67-9](/img/structure/B80388.png)
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as PAPIMPH, and its chemical formula is C17H16N4O.
科学的研究の応用
PAPIMPH has been extensively studied for its potential applications in various scientific fields. One of the main applications of PAPIMPH is in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
PAPIMPH has also been studied for its potential applications in the field of cancer research. The compound has been found to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that PAPIMPH could be a potential candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of PAPIMPH is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. PAPIMPH has also been found to induce apoptosis in cancer cells, suggesting that it may exert its cytotoxic effects by inducing programmed cell death.
生化学的および生理学的効果
PAPIMPH has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. PAPIMPH has also been found to reduce pain and inflammation in animal models, suggesting that it may be an effective treatment for pain and inflammation in humans.
実験室実験の利点と制限
One of the main advantages of PAPIMPH is its synthetic accessibility. The compound can be synthesized using a simple and efficient method, making it readily available for scientific research. However, one of the limitations of PAPIMPH is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on PAPIMPH. One of the main directions is the development of new drugs for the treatment of pain and inflammation based on the compound's anti-inflammatory and analgesic properties. Another direction is the development of new anticancer drugs based on the compound's cytotoxic activity against cancer cells. Further research is also needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Conclusion
In conclusion, PAPIMPH is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound can be synthesized using a simple and efficient method and has been found to exhibit potent anti-inflammatory, analgesic, and cytotoxic properties. While there are some limitations to the use of PAPIMPH in lab experiments, the compound holds promise for the development of new drugs for the treatment of pain, inflammation, and cancer. Further research is needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
合成法
PAPIMPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzophenone and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified using column chromatography to obtain pure PAPIMPH.
特性
CAS番号 |
13617-67-9 |
|---|---|
製品名 |
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- |
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC名 |
4-(4-aminophenyl)imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-11-15(18-13-9-7-12(17)8-10-13)16(21)20(19-11)14-5-3-2-4-6-14/h2-10H,17H2,1H3 |
InChIキー |
KDAHIMLQGYXKLI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
同義語 |
4-[(p-Aminophenyl)imino]-3-methyl-1-phenyl-2-pyrazolin-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



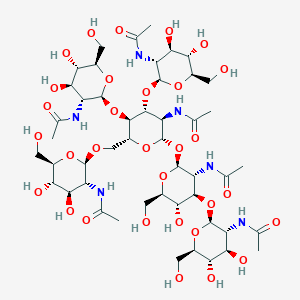

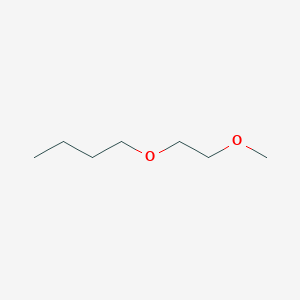
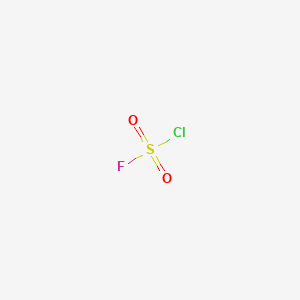

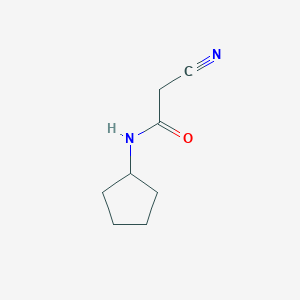
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
